2-Chloro-7-fluoro-1,6-naphthyridine
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Overview
Description
2-Chloro-7-fluoro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-1,6-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-7-fluoro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine and fluorine atoms in the structure enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-7-fluoro-1,6-naphthyridine include other naphthyridine derivatives such as 2-Chloro-6-fluoro-1,5-naphthyridine and 1,6-naphthyridin-2(1H)-one .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4ClFN2 |
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Molecular Weight |
182.58 g/mol |
IUPAC Name |
2-chloro-7-fluoro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4ClFN2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H |
InChI Key |
HIRROSUDYHCUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=NC=C21)F)Cl |
Origin of Product |
United States |
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